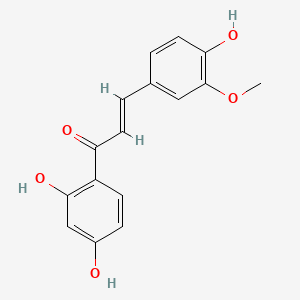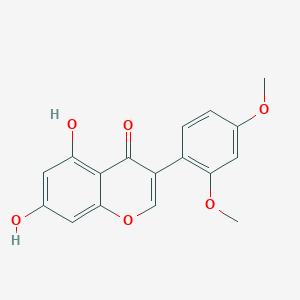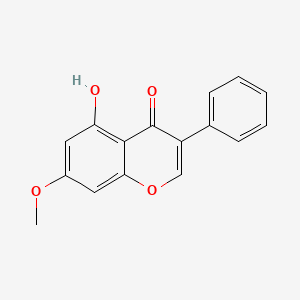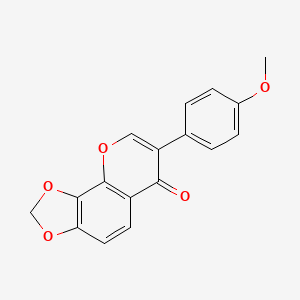
Platycodin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platycodin D2 (PD2) is a new saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . It has been found to have significant anti-tumor effects .
Synthesis Analysis
Platycodin D2 is a saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . The biosynthesis of triterpenoid saponins in Platycodon grandiflorus is influenced by water regulation .Molecular Structure Analysis
Platycodin D2 is a pentacyclic triterpenoid saponin . It consists of a pentacyclic triterpenoid aglycone and two sugar moieties .Chemical Reactions Analysis
Platycodin D2 has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) cells, induce mitochondrial dysfunction, enhance autophagy and cell senescence, upregulate NIX and P21, and downregulate CyclinA2 .Physical And Chemical Properties Analysis
The molecular formula of Platycodin D2 is C63H102O33 . It was efficiently separated in 15 minutes using an ultra performance liquid chromatography coupled with quadrupole time-of-flight/mass spectrometry (UPLC-QTOF/MS) method .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Platycodin D2 exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the body’s inflammatory response. This makes it a potential therapeutic agent for treating various inflammatory diseases .
Antiviral Effects
Research indicates that Platycodin D2 has antiviral capabilities. It can interfere with the replication of viruses within host cells, suggesting its use as an antiviral agent against a range of viral infections .
Antioxidant Properties
As an antioxidant , Platycodin D2 helps in neutralizing free radicals, which are harmful byproducts of cellular metabolism. Its antioxidant activity contributes to the prevention of oxidative stress-related diseases .
Anti-Obesity Potential
Platycodin D2 has been studied for its anti-obesity effects. It can modulate lipid metabolism and reduce adipose tissue, indicating its potential use in weight management and the treatment of obesity-related conditions .
Anticoagulant Activity
The anticoagulant activity of Platycodin D2 makes it a candidate for preventing blood clots. It can inhibit platelet aggregation and has the potential to be used in the treatment of thrombotic disorders .
Spermicidal Action
Platycodin D2 also possesses spermicidal properties, which could be utilized in the development of contraceptives. Its ability to affect sperm motility and viability makes it a subject of interest in reproductive health research .
Anti-Tumor Effects
In the context of cancer, Platycodin D2 has shown promise in inducing cell senescence in hepatocellular carcinoma (HCC) cells. It regulates pathways that lead to the aging and death of cancer cells, providing a new strategy for cancer treatment .
Neuroprotective Role
Lastly, Platycodin D2 has been investigated for its neuroprotective effects. It promotes neurite outgrowth, which is essential for nerve regeneration and repair, suggesting its application in neurodegenerative diseases .
Mécanisme D'action
Target of Action
Platycodin D2 (PD2) is a new saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . The primary targets of PD2 are NIX and P21 , which play crucial roles in the process of mitophagy and cell senescence .
Mode of Action
PD2 interacts with its targets, leading to significant changes in cellular processes. It induces mitophagy in hepatocellular carcinoma (HCC) cells through NIX, thereby activating the P21/CyclinA2 pathway . This interaction promotes cell senescence, a crucial anti-cancer mechanism .
Biochemical Pathways
PD2 affects various biochemical pathways. It enhances autophagy and cell senescence, upregulates NIX and P21, and downregulates CyclinA2 . These changes in gene expression lead to the activation of the P21/CyclinA2 pathway, promoting cell senescence . PD2 also induces mitochondrial dysfunction , which is a key event in the process of mitophagy.
Pharmacokinetics
The pharmacokinetics of PD2 is currently under study . It’s known that the bioavailability of pd2 could be improved by being prescribed with glycyrrhiza uralensis fisch or by creating a new dosage form .
Result of Action
PD2 has been found to have no obvious toxic effect on normal hepatocytes, but it can significantly inhibit the proliferation of HCC cells . It induces mitochondrial dysfunction, enhances autophagy and cell senescence, upregulates NIX and P21, and downregulates CyclinA2 . These results indicate that PD2 induces HCC cell death through autophagy and aging .
Safety and Hazards
Orientations Futures
Studies have shown that Platycodin D2 has a good anti-tumor effect, but the specific molecular mechanism has not been clarified . Future work will explore whether PD2 suppresses tumor growth through the above mechanisms using animal models . The clinical translation of Platycodin D2 still has a long way to go .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNZQURQNZGKZ-MXNHKPIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H102O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platycodin D2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








